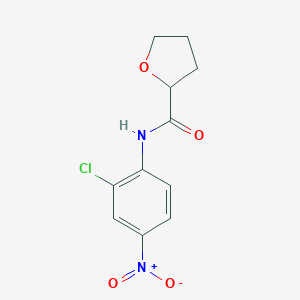
N-{2-chloro-4-nitrophenyl}tetrahydro-2-furancarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-chloro-4-nitrophenyl}tetrahydro-2-furancarboxamide: is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a tetrahydrofuran ring attached to a carboxamide group, with a 2-chloro-4-nitrophenyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-chloro-4-nitrophenyl}tetrahydro-2-furancarboxamide typically involves the reaction of 2-chloro-4-nitroaniline with tetrahydrofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .
化学反应分析
Types of Reactions: N-{2-chloro-4-nitrophenyl}tetrahydro-2-furancarboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, suitable solvents like ethanol or dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: N-(2-amino-4-nitrophenyl)tetrahydrofuran-2-carboxamide.
Substitution: N-(2-substituted-4-nitrophenyl)tetrahydrofuran-2-carboxamide.
Hydrolysis: 2-chloro-4-nitroaniline and tetrahydrofuran-2-carboxylic acid.
科学研究应用
N-{2-chloro-4-nitrophenyl}tetrahydro-2-furancarboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antibacterial and antifungal properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.
作用机制
The mechanism of action of N-{2-chloro-4-nitrophenyl}tetrahydro-2-furancarboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or antifungal effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and selectivity towards different targets .
相似化合物的比较
N-(2-chloro-4-nitrophenyl)pyrrolidine-2-carboxamide: Similar structure but with a pyrrolidine ring instead of a tetrahydrofuran ring.
N-(2-chloro-4-nitrophenyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a tetrahydrofuran ring.
Uniqueness: N-{2-chloro-4-nitrophenyl}tetrahydro-2-furancarboxamide is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H11ClN2O4 |
|---|---|
分子量 |
270.67 g/mol |
IUPAC 名称 |
N-(2-chloro-4-nitrophenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C11H11ClN2O4/c12-8-6-7(14(16)17)3-4-9(8)13-11(15)10-2-1-5-18-10/h3-4,6,10H,1-2,5H2,(H,13,15) |
InChI 键 |
VCSKHPYWQZSVEA-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
规范 SMILES |
C1CC(OC1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,4-Dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-5-(4-ethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B331622.png)
![Methyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331623.png)
![4-{4-[(2-bromobenzyl)oxy]-3-methoxybenzylidene}-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331627.png)

![4-{3,5-dibromo-4-[(3-methylbenzyl)oxy]benzylidene}-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331629.png)

![2-(3-bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B331632.png)
![2-(2-bromophenyl)-4-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B331635.png)
![Ethyl 2-[(2-chloro-4,5-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331636.png)
![2-(2,5-dichlorophenyl)-4-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B331638.png)
![2-[(4-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B331639.png)
![4-{4-[(2-bromobenzyl)oxy]-3,5-diiodobenzylidene}-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B331641.png)
![Isopropyl 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B331643.png)
![4-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B331644.png)
